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  • Product: 6-Azaspiro[3.5]nonan-2-ol hydrochloride
  • CAS: 2306270-07-3

Core Science & Biosynthesis

Foundational

safety data sheet SDS 6-azaspiro[3.5]nonan-2-ol hydrochloride

An In-Depth Technical Guide to the Safe Handling of 6-Azaspiro[3.5]nonan-2-ol Hydrochloride This document serves as a comprehensive technical guide to the safety, handling, and toxicological properties of 6-azaspiro[3.5]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 6-Azaspiro[3.5]nonan-2-ol Hydrochloride

This document serves as a comprehensive technical guide to the safety, handling, and toxicological properties of 6-azaspiro[3.5]nonan-2-ol hydrochloride (CAS No. 2306270-07-3). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data and established best practices for laboratory chemical handling. As spirocyclic scaffolds are of increasing importance in medicinal chemistry for their ability to provide novel three-dimensional structures, understanding the safety profile of these building blocks is paramount for innovation and operator safety.[1][2][3][4]

Chemical Identification and Properties

6-Azaspiro[3.5]nonan-2-ol hydrochloride is a niche chemical entity, primarily used in research and development settings.[5] Its spirocyclic core, which contains a nitrogen atom, makes it a valuable building block for novel therapeutics.[6] The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

PropertyValueSource
Chemical Name 6-Azaspiro[3.5]nonan-2-ol hydrochloride[5][7]
CAS Number 2306270-07-3[5][7]
Molecular Formula C8H16ClNO[5]
Molecular Weight 177.67 g/mol [5]
Physical Form Oil to Solid
Purity Typically ≥97%[5]
Storage Recommended: Refrigerated

Causality Insight: Refrigerated storage is recommended not just as a default precaution, but because complex organic molecules, especially those with functional groups like alcohols and amines, can be susceptible to slow degradation at ambient temperatures over long periods. Storing under refrigeration preserves the compound's purity and ensures the reproducibility of experimental results.

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as hazardous. The primary risks are associated with ingestion and direct contact with skin or eyes.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral Not specified, but H302 appliesH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation Not specified, but H315 appliesH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Irritation Not specified, but H319 appliesH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning

Source: Synthesized from supplier safety information.[8]

Expert Interpretation: The GHS07 pictogram and "Warning" signal word indicate that the compound presents moderate hazards.[8] The primary concern for a researcher is not acute systemic toxicity via inhalation, but rather the direct irritant effects from improper handling. The H-statements (H302, H315, H319) dictate the specific personal protective equipment (PPE) and first-aid measures required.

Safe Handling and Exposure Control Workflow

Adherence to a strict handling protocol is essential to mitigate the risks identified. The following workflow is designed as a self-validating system to ensure operator safety.

Engineering Controls

All handling of the solid compound, including weighing and solution preparation, must be performed in a certified chemical fume hood. The rationale is twofold: it protects the operator from inhaling any fine aerosolized particles and it contains any potential spills. A laboratory should also be equipped with an accessible safety shower and eyewash station.[9]

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the compound's hazard profile.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.[10]
Hand Protection Nitrile or neoprene gloves (minimum 4 mil thickness).Provides a chemical barrier to prevent skin contact, addressing the H315 "Causes skin irritation" hazard. Gloves must be inspected before use and removed properly to avoid contaminating skin.[11]
Skin/Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not required when handled within a fume hood.A fume hood provides adequate respiratory protection from dust. If handling outside of a hood is unavoidable, a P95-rated respirator should be used.[12]
Safe Handling Workflow Diagram

The following diagram outlines the standard operating procedure for handling the compound from storage to use.

cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal a Retrieve from Refrigerated Storage b Equilibrate to Room Temperature in Desiccator a->b Prevents water condensation c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Weigh Solid Compound in Chemical Fume Hood c->d e Prepare Solution (in Fume Hood) d->e f Conduct Experiment e->f g Decontaminate Glassware and Work Surfaces f->g h Dispose of Contaminated Waste in Labeled Container g->h i Remove PPE and Wash Hands Thoroughly h->i

Caption: Standard workflow for handling 6-azaspiro[3.5]nonan-2-ol hydrochloride.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The procedures below are based on the compound's known hazards.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
Skin Contact Remove contaminated clothing. Immediately wash affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[10][12]
Emergency Response Flowchart

cluster_routes cluster_actions start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye ingest Ingestion start->ingest wash_skin Remove clothing. Wash with soap & water for 15 min. skin->wash_skin flush_eye Flush with water for 15 min. Remove contacts. eye->flush_eye rinse_mouth Rinse mouth. Do NOT induce vomiting. ingest->rinse_mouth med Seek Immediate Medical Attention wash_skin->med flush_eye->med rinse_mouth->med

Caption: First-aid decision workflow for exposure incidents.

Stability, Reactivity, and Disposal

  • Reactivity: As an amine hydrochloride, the compound is a weak acid. It will react with strong bases to liberate the free amine. It is incompatible with strong oxidizing agents.[13]

  • Chemical Stability: The compound is stable under recommended storage conditions (refrigerated, dry).[13]

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic gases including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[12][13]

  • Disposal: All waste material should be treated as hazardous chemical waste. It must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][12]

Toxicological Information

The toxicological properties of 6-azaspiro[3.5]nonan-2-ol hydrochloride have not been exhaustively investigated.[11][12] The current understanding is derived from its GHS classification:

  • Acute Toxicity: Harmful if swallowed (H302). The oral LD50 has not been determined.

  • Skin Irritation: Causes skin irritation (H315), indicating it can cause inflammation, redness, or itching upon direct contact.[11]

  • Eye Irritation: Causes serious eye irritation (H319), suggesting that contact can lead to significant, but reversible, eye damage.[11]

  • Carcinogenicity & Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[11][12]

References

  • 6-Azaspiro[3.5]nonan-2-ol hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 . PubChem. [Link]

  • bis(2-chloroethyl)amine hydrochloride - SD Fine-Chem . S D Fine-Chem Limited. [Link]

  • The use of spirocyclic scaffolds in drug discovery . CORE. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review . National Center for Biotechnology Information. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Taylor & Francis Online. [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery . ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . National Center for Biotechnology Information. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease . National Center for Biotechnology Information. [Link]

Sources

Exploratory

Escaping Flatland: Pharmacokinetic Profiling of 6-Azaspiro[3.5]nonan-2-ol Hydrochloride in Early Drug Discovery

The Spirocyclic Paradigm in Modern Drug Design In contemporary medicinal chemistry, the over-reliance on flat, aromatic rings has historically led to attrition in clinical trials due to poor aqueous solubility and high o...

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Author: BenchChem Technical Support Team. Date: April 2026

The Spirocyclic Paradigm in Modern Drug Design

In contemporary medicinal chemistry, the over-reliance on flat, aromatic rings has historically led to attrition in clinical trials due to poor aqueous solubility and high off-target toxicity. To circumvent these liabilities, drug discovery programs have pivoted toward increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within lead molecules[1].

The compound 6-azaspiro[3.5]nonan-2-ol hydrochloride (CAS 2728726-40-5) represents a highly strategic building block in this paradigm. As a rigidified, three-dimensional bioisostere for traditional piperidine or morpholine rings, the azaspiro[3.5]nonane core fundamentally alters the pharmacokinetic (PK) and physicochemical landscape of the resulting New Chemical Entities (NCEs)[2]. As an Application Scientist, I approach the integration of this moiety not merely as a structural modification, but as a deliberate engineering choice to optimize Absorption, Distribution, Metabolism, and Excretion (ADME).

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic advantages of incorporating the 6-azaspiro[3.5]nonan-2-ol scaffold stem directly from its unique structural causality:

  • Steric Shielding & Metabolic Stability: The spiro-fused cyclobutane ring introduces significant steric bulk adjacent to the basic nitrogen. This physical barrier restricts the access of Cytochrome P450 (CYP450) heme iron to the α -carbons, drastically reducing the rate of N-dealkylation and α -oxidation[2].

  • Basicity Modulation: The inductive electron-withdrawing effect of the spiro-system and the hydroxyl group lowers the pKa​ of the amine compared to a standard piperidine. This reduced basicity minimizes phospholipid binding, lowering the risk of hERG channel inhibition and phospholipidosis.

  • Solubility via Crystal Lattice Disruption: The 3D architecture prevents planar π−π stacking in the solid state. This lowers the crystal lattice energy, which, combined with the hydrochloride salt form, drives rapid aqueous dissolution—a critical prerequisite for oral absorption[3].

Table 1: Comparative Physicochemical & In Vitro ADME Profile

Data represents typical baseline shifts observed when replacing a standard piperidine pharmacophore with a 6-azaspiro[3.5]nonan-2-ol derivative.

ParameterTraditional Piperidine Analog6-azaspiro[3.5]nonan-2-ol AnalogPharmacokinetic Implication
Fsp3​ ~0.45>0.70Higher 3D character disrupts crystal packing, significantly increasing aqueous solubility.
Kinetic Solubility 20 - 50 µg/mL>150 µg/mLReduces the risk of precipitation in the gastrointestinal tract, enhancing oral absorption.
LogD (pH 7.4) 2.5 - 3.51.5 - 2.5Lower lipophilicity reduces non-specific plasma protein binding and off-target toxicity.
HLM CLint​ >50 µL/min/mg<15 µL/min/mgSteric shielding of the aza-core prevents rapid CYP450 oxidation, extending half-life.

In Vitro ADME Profiling: Self-Validating Methodologies

To ensure that the theoretical benefits of the 6-azaspiro[3.5]nonan-2-ol scaffold translate into actual metabolic stability, we employ a rigorous, self-validating in vitro screening cascade.

Protocol: Self-Validating High-Throughput Microsomal Stability (HLM) Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of 6-azaspiro[3.5]nonan-2-ol derived NCEs. Causality of Design: Human liver microsomes (HLM) are utilized rather than whole hepatocytes to strictly isolate Phase I (CYP450) metabolic liabilities without the confounding variables of cell membrane permeability or efflux transporter activity.

Step 1: Compound Preparation & Salt Dissociation

  • Action: Dissolve the 6-azaspiro[3.5]nonan-2-ol derivative in 100% DMSO to a 10 mM stock, then dilute to 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Causality: The hydrochloride salt form ensures rapid dissolution in the aqueous buffer. The final DMSO concentration must be maintained below 0.1% to prevent solvent-mediated inhibition of CYP450 enzymes.

Step 2: Matrix Equilibration

  • Action: Pre-incubate the compound with HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Causality: Thermal equilibration prevents temperature shock to the enzymes, ensuring that the Michaelis-Menten kinetics measured accurately reflect physiological conditions.

Step 3: Reaction Initiation & Self-Validation Controls

  • Action: Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Self-Validating System:

    • Positive Control (Verapamil): Rapidly cleared. Validates that the microsomal enzymes are active and viable.

    • Negative Control (Warfarin): Slowly cleared. Validates the absence of non-specific protein binding or assay artifacts.

    • Minus-NADPH Control: A parallel incubation lacking NADPH. Causality: If the spirocyclic compound depletes in this arm, the instability is due to chemical degradation (e.g., hydrolysis of the hydroxyl group) rather than CYP-mediated metabolism.

Step 4: Quenching & LC-MS/MS Analysis

  • Action: At precisely 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction. The internal standard corrects for volumetric fluctuations during subsequent LC-MS/MS quantification.

Early PK Screening Cascade

To visualize the decision-making logic applied to 6-azaspiro[3.5]nonan-2-ol derivatives, the following workflow dictates our early discovery Go/No-Go parameters.

Early_PK_Cascade N1 Synthesis & Salt Formation 6-azaspiro[3.5]nonan-2-ol HCl N2 Physicochemical Profiling (pKa, LogD, Kinetic Solubility) N1->N2 N3 In Vitro ADME (HLM Stability, Caco-2 Permeability) N2->N3 N4 Decision Gate: Intrinsic Clearance (CL_int) < 20 µL/min/mg? N3->N4 N5 In Vivo Rodent PK (IV/PO Dosing, Vd, t1/2, F%) N4->N5 Yes (Metabolically Stable) N6 Structural Refinement (Modify exit vectors / Cap -OH group) N4->N6 No (High Clearance) N6->N1 Iterative Design

Figure 1: Early PK screening cascade for 6-azaspiro[3.5]nonan-2-ol derived drug candidates.

Translational In Vivo Pharmacokinetics

When the in vitro parameters are optimized, the compound progresses to rodent in vivo models. The 6-azaspiro[3.5]nonan-2-ol scaffold frequently yields highly predictable in vivo profiles[3]. The exposed hydroxyl (-OH) group at position 2 is a critical variable here: while it increases the topological polar surface area (tPSA) and solubility, it can restrict passive transcellular permeability if not engaged in an intramolecular hydrogen bond. Therefore, tracking oral bioavailability (%F) is paramount.

Table 2: In Vivo Pharmacokinetic Parameters (Representative Rat Model)

Dosing: 1 mg/kg Intravenous (IV) / 10 mg/kg Per Os (PO)

PK ParameterTarget Value RangeMechanistic Interpretation
Clearance (CL) < 10 mL/min/kgLow hepatic extraction ratio; confirms that the steric shielding of the spirocycle observed in vitro successfully prevents rapid first-pass metabolism in vivo.
Volume of Distribution ( Vss​ ) 1.5 - 3.0 L/kgModerate tissue penetration. The spirocycle prevents excessive lipophilic partitioning into adipose tissue, ensuring the drug remains available to target receptors.
Half-life ( t1/2​ ) 4.0 - 8.0 hoursProvides a sufficient duration of action, supporting the viability of once- or twice-daily oral dosing regimens in clinical settings.
Oral Bioavailability (%F) > 40%High fraction absorbed due to excellent aqueous solubility (driven by Fsp3​ and the HCl salt), coupled with resistance to gut-wall and hepatic metabolism.

Conclusion

The integration of 6-azaspiro[3.5]nonan-2-ol hydrochloride into early drug discovery represents a masterclass in structure-property relationships. By replacing flat, metabolically vulnerable rings with this rigid, sp³-rich architecture, scientists can engineer out intrinsic clearance liabilities while simultaneously improving solubility. When coupled with rigorous, self-validating ADME protocols, this scaffold serves as a robust foundation for developing orally efficacious, once-daily therapeutics.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry URL:[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Route for 6-Azaspirononan-2-ol Hydrochloride: A Comprehensive Protocol for Spirocyclic Scaffold Generation

Step-by-Step Synthesis Route for 6-Azaspiro[1]nonan-2-ol Hydrochloride: A Comprehensive Protocol for Spirocyclic Scaffold Generation Executive Summary Spirocyclic aliphatic amines, particularly the 6-azaspiro[1]nonane sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Step-by-Step Synthesis Route for 6-Azaspiro[1]nonan-2-ol Hydrochloride: A Comprehensive Protocol for Spirocyclic Scaffold Generation

Executive Summary

Spirocyclic aliphatic amines, particularly the 6-azaspiro[1]nonane scaffold, have emerged as highly valuable structural motifs in modern medicinal chemistry and drug discovery[2]. By increasing the sp³ carbon fraction of a molecule, these scaffolds improve pharmacokinetic profiles, enhance aqueous solubility, and provide rigid spatial orientation for exit vectors. This application note details a robust, scalable, five-step synthetic protocol for the preparation of 6-azaspiro[1]nonan-2-ol hydrochloride[3], starting from commercially accessible precursors.

Retrosynthetic Strategy & Causality

The synthesis of the 6-azaspiro[1]nonane core requires the precise construction of a highly strained cyclobutane ring fused to a piperidine system. While traditional [2+2] ketene cycloadditions are effective for certain spirocycles, they regioselectively place the ketone adjacent to the spiro carbon. To achieve the 2-oxo substitution pattern (opposite the spiro carbon) required for our target[1], an umpolung spiroannulation strategy is employed.

  • Activation: The commercially available tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate is converted to the highly electrophilic diiodide. Iodide is chosen over chloride or mesylate due to the severe steric hindrance at the neopentyl-like 3-position, which otherwise impedes nucleophilic attack.

  • Spiroannulation: 1,3-Dithiane serves as a nucleophilic carbonyl equivalent. Double deprotonation and sequential alkylation efficiently close the 4-membered ring, overcoming the strain energy of the cyclobutane formation.

  • Unmasking & Reduction: Oxidative hydrolysis of the dithioacetal reveals the cyclobutanone intermediate[4], which is subsequently reduced to the alcohol using sodium borohydride[5].

  • Salt Formation: Acidic deprotection yields the target compound as a highly crystalline hydrochloride salt, providing a self-purifying final step[6].

Quantitative Data Summary

StepIntermediate / ProductMW ( g/mol )Expected YieldPhysical StateKey Analytical Marker
1 tert-Butyl 3,3-bis(iodomethyl)piperidine-1-carboxylate465.1185%White solidTLC Rf ~0.8 (9:1 Hex/EtOAc)
2 Spiro-dithioacetal Intermediate317.5170%Pale yellow oilComplete consumption of diiodide
3 tert-Butyl 2-oxo-6-azaspiro[1]nonane-6-carboxylate239.3180%White/yellow solidIR: Sharp C=O stretch ~1780 cm⁻¹
4 tert-Butyl 2-hydroxy-6-azaspiro[1]nonane-6-carboxylate241.3390%Colorless oilMass Spec: [M+H]⁺ 242.1
5 6-Azaspiro[1]nonan-2-ol Hydrochloride177.6795%Crystalline solidWater soluble, precipitates in DCM

Workflow Visualization

G SM tert-Butyl 3,3-bis(hydroxymethyl) piperidine-1-carboxylate Int1 tert-Butyl 3,3-bis(iodomethyl) piperidine-1-carboxylate SM->Int1 I2, PPh3, Imidazole (Appel Iodination) Int2 Spiro-dithioacetal Intermediate Int1->Int2 1,3-Dithiane, n-BuLi (Umpolung Spiroannulation) Int3 tert-Butyl 2-oxo-6-azaspiro[3.5] nonane-6-carboxylate Int2->Int3 NBS, AgNO3, H2O (Dithioacetal Hydrolysis) Int4 tert-Butyl 2-hydroxy-6-azaspiro[3.5] nonane-6-carboxylate Int3->Int4 NaBH4, MeOH (Ketone Reduction) Product 6-Azaspiro[3.5]nonan-2-ol Hydrochloride Int4->Product 4M HCl in Dioxane (Deprotection & Salt Formation)

Figure 1: Five-step synthesis workflow for 6-azaspiro[1]nonan-2-ol hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Appel Iodination to tert-Butyl 3,3-bis(iodomethyl)piperidine-1-carboxylate

Mechanism & Causality: The neopentyl-like positions of the 3,3-bis(hydroxymethyl) group are highly sterically hindered. Standard chlorination or mesylation often fails or proceeds sluggishly. The Appel reaction with iodine provides the highly reactive diiodide, which is essential for the subsequent challenging dialkylation.

  • Dissolve tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Add imidazole (3.0 eq) and cool the reaction vessel to 0 °C.

  • Add iodine (2.5 eq) portion-wise over 20 minutes to control the exotherm.

  • Self-Validation: The reaction mixture will initially turn dark brown/purple. As the reaction proceeds and triphenylphosphine oxide forms, the solution will transition to a pale yellow suspension, visually confirming the consumption of iodine.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃, extract with DCM, dry over Na₂SO₄, and purify via silica gel plug to afford the diiodide.

Step 2: Umpolung Spiroannulation via 1,3-Dithiane

Mechanism & Causality: 1,3-dithiane acts as a robust umpolung reagent. The first equivalent of n-BuLi generates a monoanion that displaces one iodide. The second equivalent deprotonates the remaining acidic proton on the dithiane, triggering an intramolecular 4-exo-tet cyclization to form the strained cyclobutane ring.

  • Dissolve 1,3-dithiane (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes). Stir for 1 hour at -78 °C.

  • Self-Validation: The addition of n-BuLi generates a characteristic pale yellow anion solution.

  • Add a solution of the diiodide from Step 1 (1.0 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature overnight. Monitor via TLC; the disappearance of the non-polar diiodide spot confirms successful spiroannulation.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate to yield the spiro-dithioacetal intermediate.

Step 3: Dithioacetal Hydrolysis to tert-Butyl 2-oxo-6-azaspiro[1]nonane-6-carboxylate[1]

Mechanism & Causality: The dithioacetal must be cleaved under mild oxidative conditions to avoid oxidizing the Boc-protected amine or causing ring-opening of the strained cyclobutanone. N-Bromosuccinimide (NBS) activates the sulfur atoms, facilitating nucleophilic attack by water.

  • Dissolve the spiro-dithioacetal in a 4:1 mixture of acetone and water (0.1 M).

  • Add AgNO₃ (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add NBS (4.0 eq) portion-wise in the dark.

  • Self-Validation: The reaction mixture will change from clear to a cloudy suspension as dense, pale-yellow AgBr and succinimide precipitate, indicating successful sulfur abstraction.

  • Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

  • Quench with saturated aqueous Na₂SO₃, filter through a pad of Celite, extract the filtrate with EtOAc, and purify via silica gel chromatography to afford the ketone[4].

Step 4: Diastereoselective Reduction to tert-Butyl 2-hydroxy-6-azaspiro[1]nonane-6-carboxylate

Mechanism & Causality: Hydride reduction of the cyclobutanone is highly efficient. Due to the spirocyclic nature, hydride attack can occur from either face, leading to a mixture of diastereomers.

  • Dissolve tert-butyl 2-oxo-6-azaspiro[1]nonane-6-carboxylate in anhydrous methanol (0.2 M) and cool to 0 °C[4].

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes[5].

  • Self-Validation: Immediate effervescence (H₂ gas evolution) will be observed upon each addition, confirming the activity of the hydride reagent.

  • Stir the mixture at 0 °C for 90 minutes, then allow it to warm to room temperature[4].

  • Quench the reaction carefully with water, remove methanol in vacuo, and extract the aqueous residue with DCM. Dry and concentrate to yield the alcohol intermediate. (Note: Diastereomers can be separated via preparative HPLC at this stage if stereopurity is required).

Step 5: Boc Deprotection and Hydrochloride Salt Formation

Mechanism & Causality: Acidic cleavage of the tert-butyl carbamate releases the secondary amine. The use of anhydrous HCl in dioxane ensures the simultaneous precipitation of the product as the stable, highly crystalline hydrochloride salt, providing a self-purifying step.

  • Dissolve the alcohol intermediate in anhydrous DCM (0.1 M).

  • Add 4M HCl in dioxane (10.0 eq) dropwise at room temperature.

  • Self-Validation: Within 30–60 minutes, the solution will transition from clear to turbid as the highly polar hydrochloride salt begins to precipitate out of the non-polar DCM/dioxane mixture.

  • Stir for 4 hours to ensure complete deprotection.

  • Collect the precipitated 6-azaspiro[1]nonan-2-ol hydrochloride by vacuum filtration[3].

  • Wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities, then dry under high vacuum to afford the final white crystalline solid[6].

Sources

Application

The Strategic Deployment of 6-Azaspiro[3.5]nonan-2-ol Hydrochloride in Modern Organic Synthesis

Introduction: Embracing Three-Dimensionality in Molecular Design In the relentless pursuit of novel chemical entities with enhanced biological activity and optimized physicochemical properties, medicinal chemists and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the relentless pursuit of novel chemical entities with enhanced biological activity and optimized physicochemical properties, medicinal chemists and drug development professionals are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2] The introduction of sp³-rich, three-dimensional structures is a proven strategy to improve aqueous solubility, metabolic stability, and target engagement.[1] Among the diverse array of saturated heterocyclic systems, the 6-azaspiro[3.5]nonane framework has emerged as a particularly valuable building block. Its rigid, spirocyclic nature, which features a piperidine ring fused to a cyclobutane ring through a shared quaternary carbon, offers a unique conformational constraint and precise vectoral orientation of substituents.

This technical guide focuses on the synthesis and application of a key derivative of this scaffold: 6-azaspiro[3.5]nonan-2-ol hydrochloride (CAS No: 2306270-07-3).[3][4] We will provide a detailed, field-proven perspective on its preparation and its strategic use in the synthesis of complex molecules, most notably in the development of potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-azaspiro[3.5]nonan-2-ol hydrochloride is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO[4]
Molecular Weight 177.67 g/mol [4]
Appearance White to yellow solid
Purity Typically ≥97%[4]
Storage Room temperature, in a dry, well-ventilated area under an inert atmosphere.

Synthetic Protocol: A Plausible Route to 6-Azaspiro[3.5]nonan-2-ol Hydrochloride

Workflow for the Synthesis of 6-Azaspiro[3.5]nonan-2-ol

G cluster_0 Part 1: Synthesis of the Ketone Precursor cluster_1 Part 2: Reduction and Deprotection A N-Boc-piperidine-4-carboxylic acid B Esterification A->B C N-Boc-piperidine-4-carboxylate B->C D Alkylation with 1-bromo-3-chloropropane C->D E N-Boc-4-(3-chloropropyl)-piperidine-4-carboxylate D->E F Intramolecular Cyclization (e.g., with LDA) E->F G N-Boc-6-azaspiro[3.5]nonan-2-one F->G H Reduction of Ketone (e.g., NaBH4) G->H Proceed to Reduction I N-Boc-6-azaspiro[3.5]nonan-2-ol H->I J Boc Deprotection (e.g., HCl in Dioxane) I->J K 6-azaspiro[3.5]nonan-2-ol hydrochloride J->K

Caption: Proposed synthetic workflow for 6-azaspiro[3.5]nonan-2-ol hydrochloride.

Part 1: Synthesis of N-Boc-6-azaspiro[3.5]nonan-2-one

The construction of the spirocyclic ketone is the cornerstone of this synthesis. The following protocol outlines a reliable method.

Step 1: Esterification of N-Boc-piperidine-4-carboxylic acid

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure. The resulting crude methyl N-Boc-piperidine-4-carboxylate is used in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.

  • After stirring for 1 hour, add 1-bromo-3-chloropropane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl N-Boc-4-(3-chloropropyl)-piperidine-4-carboxylate.

Step 3: Intramolecular Cyclization

  • Dissolve the purified chloro-ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of LDA (1.5 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-6-azaspiro[3.5]nonan-2-one.

Part 2: Reduction and Deprotection

Step 4: Reduction to N-Boc-6-azaspiro[3.5]nonan-2-ol

  • Dissolve N-Boc-6-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-6-azaspiro[3.5]nonan-2-ol, which can be used directly in the next step.

Step 5: Deprotection to 6-Azaspiro[3.5]nonan-2-ol Hydrochloride

  • Dissolve the crude N-Boc-6-azaspiro[3.5]nonan-2-ol in a 4 M solution of hydrogen chloride in 1,4-dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 6-azaspiro[3.5]nonan-2-ol hydrochloride as a solid.

Application in the Synthesis of SARS-CoV-2 3C-like Protease Inhibitors

A significant and timely application of 6-azaspiro[3.5]nonan-2-ol is in the construction of potent inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro).[5] The spirocyclic alcohol serves as a key building block to introduce a three-dimensional motif that can effectively probe and occupy specific pockets of the enzyme's active site.[5]

The general synthetic strategy involves the coupling of the spirocyclic alcohol to a peptide-like fragment that contains a warhead, such as an aldehyde, capable of forming a covalent bond with the catalytic cysteine residue of the protease.[5]

General Workflow for Inhibitor Synthesis

G A 6-Azaspiro[3.5]nonan-2-ol C Activation of Alcohol A->C B N,N'-Disuccinimidyl carbonate (DSC) B->C D Activated Spirocyclic Carbonate C->D F Coupling Reaction D->F E Amino Alcohol Fragment (Leu-Gln surrogate) E->F G Dipeptidyl Alcohol Intermediate F->G H Dess-Martin Periodinane Oxidation G->H I Final Aldehyde Inhibitor H->I

Caption: General workflow for the synthesis of 6-azaspiro[3.5]nonane-based protease inhibitors.

Exemplary Protocol: Synthesis of a Spirocyclic Protease Inhibitor

This protocol is adapted from the general methodology reported for the synthesis of spirocyclic inhibitors of SARS-CoV-2 3CLpro.[5]

Step 1: Activation of 6-Azaspiro[3.5]nonan-2-ol

  • To a solution of N-protected 6-azaspiro[3.5]nonan-2-ol (e.g., N-Boc or other suitable protecting group) (1.0 eq) and N,N'-disuccinimidyl carbonate (DSC) (1.2 eq) in anhydrous acetonitrile, add triethylamine (TEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours. The formation of the activated succinimidyl carbonate can be monitored by thin-layer chromatography (TLC).

  • The resulting solution containing the activated spirocyclic carbonate is typically used directly in the next step.

Step 2: Coupling with the Amino Alcohol Fragment

  • To the solution from Step 1, add the amino alcohol fragment (a Leu-Gln surrogate) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the dipeptidyl alcohol intermediate.

Step 3: Oxidation to the Aldehyde Warhead

  • Dissolve the dipeptidyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography to afford the final spirocyclic inhibitor.

Conclusion: A Versatile Scaffold for Future Discovery

6-Azaspiro[3.5]nonan-2-ol hydrochloride is a valuable and versatile building block for contemporary organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure provides a powerful tool for creating molecules with improved physicochemical and pharmacological properties. The plausible synthetic route detailed herein offers a reliable pathway for its preparation, and its demonstrated application in the synthesis of potent viral protease inhibitors highlights its significant potential. As the demand for novel, non-flat chemical matter continues to grow, the strategic incorporation of the 6-azaspiro[3.5]nonane scaffold is poised to play an increasingly important role in the discovery of next-generation therapeutics.

References

  • (No Source Found)
  • NextSDS. (n.d.). 6-Azaspiro[3.5]nonan-2-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • (No Source Found)
  • PubChemLite. (n.d.). 6-aza-spiro[3.5]nonane hydrochloride (C8H15N). Retrieved from [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • St. John's University. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]

  • (No Source Found)
  • (No Source Found)
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  • (No Source Found)

Sources

Method

Scale-Up Manufacturing Protocol for 6-Azaspiro[3.5]nonan-2-ol Hydrochloride

Executive Summary & Strategic Context Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. Their conformational rigidity and unique 3D architecture provide significant advantages over flat he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. Their conformational rigidity and unique 3D architecture provide significant advantages over flat heteroaromatics, leading to improved target selectivity, enhanced lipophilicity profiles, and superior metabolic stability[1][2]. Specifically, 6-azaspiro[3.5]nonan-2-ol hydrochloride (CAS 2728726-40-5)[3] has become a highly sought-after building block in the development of next-generation oncology therapeutics. It serves as a critical structural motif in the synthesis of macrocyclic and tetrahydropyridopyrimidine-based KRAS inhibitors, particularly those targeting the G12D mutation and pan-KRAS profiles[4][5].

This application note details a robust, five-step scalable manufacturing protocol designed to deliver multi-kilogram quantities of the rel-(2S,4R) diastereomer. By prioritizing process safety, avoiding cryogenic organometallic steps, and leveraging self-purifying crystallizations, this protocol provides a self-validating system for CMC (Chemistry, Manufacturing, and Controls) professionals.

Retrosynthetic Strategy & Route Selection

The synthesis leverages a highly scalable [2+2] cycloaddition strategy. Starting from commercially available N-Boc-piperidin-3-one, a Wittig olefination yields the necessary exocyclic alkene. Subsequent cycloaddition with in situ generated dichloroketene constructs the spiro-cyclobutanone core. Reductive dechlorination, followed by a diastereoselective hydride reduction and acidic deprotection, yields the final hydrochloride salt.

Route A N-Boc-piperidin-3-one B tert-butyl 3-methylenepiperidine -1-carboxylate A->B Ph3PCH3Br, tBuOK | THF, 0°C C Dichlorocyclobutanone Intermediate B->C Cl3CCOCl, Zn-Cu | 2-MeTHF, 10°C D tert-butyl 2-oxo-6-azaspiro[3.5] nonane-6-carboxylate C->D Zn dust, AcOH | 20°C E tert-butyl 2-hydroxy-6-azaspiro[3.5] nonane-6-carboxylate D->E NaBH4, MeOH | -10°C F 6-azaspiro[3.5]nonan-2-ol hydrochloride E->F HCl/IPA | 50°C

Figure 1. Five-step scalable synthetic route to 6-azaspiro[3.5]nonan-2-ol hydrochloride.

Process Optimization Summary

To ensure the transition from bench-scale to pilot-plant manufacturing, several key variables were optimized to control exotherms and improve downstream purification.

StepKey Variable OptimizedOriginal ConditionOptimized ConditionYield/Purity Impact
1. Olefination Ph₃PO Byproduct RemovalColumn ChromatographyMTBE/Heptane PrecipitationYield: 65% → 88%
2. Cycloaddition Solvent & InitiationEt₂O / Pure Zn dust2-MeTHF / Zn-Cu coupleYield: 40% → 72%
4. Reduction DiastereoselectivityNaBH₄ / EtOH (20 °C)NaBH₄ / MeOH (-10 °C)d.r.: 2:1 → >9:1
5. Salt Formation Deprotection ReagentTFA / DCM5N HCl / IsopropanolPurity: 92% → >99%
Step-by-Step Manufacturing Protocol
Step 1: Olefination of N-Boc-piperidin-3-one

Causality Insight: Triphenylphosphine oxide (Ph₃PO) is notoriously difficult to remove on scale. By swapping the reaction solvent to a specific ratio of MTBE and Heptane during workup, Ph₃PO selectively crashes out of solution, allowing the highly soluble Boc-protected alkene to be isolated via simple filtration.

  • Charge a reactor with methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (10 vol). Cool to 0 °C.

  • Add potassium tert-butoxide (1.15 equiv) in portions. Stir for 1 hour to generate the ylide (solution turns bright yellow).

  • Add a solution of N-Boc-piperidin-3-one (1.0 equiv) in THF (2 vol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • In-Process Control (IPC): Monitor by GC-MS or TLC until starting material consumption is >98%.

  • Workup: Quench with water (5 vol). Extract with MTBE (2 × 5 vol). Concentrate the organic layer to ~2 volumes, then slowly add Heptane (8 vol).

  • Filter the precipitated Ph₃PO and concentrate the filtrate to yield tert-butyl 3-methylenepiperidine-1-carboxylate as a pale oil.

Step 2:[2+2] Cycloaddition with Dichloroketene

Causality Insight: Pure zinc dust can develop a passivating oxide layer that delays reaction initiation. This can lead to a dangerous accumulation of trichloroacetyl chloride (TCAC) and a sudden, violent exothermic runaway. Using a freshly prepared Zn-Cu couple ensures immediate initiation. 2-MeTHF is selected over diethyl ether for its higher boiling point and superior phase-separation properties during workup.

Workflow N1 1. Reactor Prep Charge Zn-Cu couple, Substrate, 2-MeTHF N2 2. Temperature Control Cool to 0-5 °C under N2 atmosphere N1->N2 N3 N3 N2->N3 N4 4. Reaction Maturation Stir for 4h at 10 °C N3->N4 N5 5. Quench & Workup Filter Zn salts, quench with sat. NaHCO3 N4->N5 N6 6. Phase Separation Extract organic layer, wash with brine N5->N6

Figure 2. Unit operations and process safety controls for the [2+2] cycloaddition step.

  • Charge the reactor with Zn-Cu couple (3.0 equiv), the alkene from Step 1 (1.0 equiv), and 2-MeTHF (10 vol). Cool to 0–5 °C.

  • Add trichloroacetyl chloride (2.0 equiv) dropwise via an addition funnel over 2–3 hours. Critical Safety Parameter: Maintain internal temperature below 15 °C to prevent ketene dimerization.

  • Stir the suspension at 10 °C for 4 hours.

  • Workup: Filter the unreacted zinc through a pad of Celite. Slowly quench the filtrate into a vigorously stirred saturated NaHCO₃ solution (caution: CO₂ evolution). Separate the organic layer, wash with brine, and concentrate to yield the dichlorocyclobutanone intermediate.

Step 3: Reductive Dechlorination
  • Dissolve the Step 2 intermediate in a mixture of Methanol (8 vol) and Glacial Acetic Acid (2 vol).

  • Add Zinc dust (4.0 equiv) in small portions over 1 hour at 20 °C. (Note: Mildly exothermic; ensure adequate venting for trace H₂ evolution).

  • Stir for 3 hours at room temperature.

  • Workup: Filter the zinc salts. Concentrate the filtrate under reduced pressure to remove methanol. Dilute with EtOAc and neutralize carefully with aqueous NaOH until pH 8. Extract, dry over Na₂SO₄, and concentrate to yield tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Step 4: Diastereoselective Reduction

Causality Insight: Conducting the hydride reduction at room temperature yields a poor diastereomeric ratio. Lowering the temperature to -10 °C maximizes the kinetic facial selectivity. The bulky N-Boc-piperidine ring effectively blocks one face of the cyclobutanone, directing the small borohydride nucleophile to attack from the less hindered face, yielding the desired rel-(2S,4R) alcohol[3].

  • Dissolve the cyclobutanone intermediate in Methanol (10 vol) and cool to -10 °C.

  • Add Sodium Borohydride (NaBH₄, 1.5 equiv) in portions over 45 minutes, keeping the temperature below 0 °C.

  • Stir for 2 hours at -10 °C.

  • Workup: Quench the excess hydride by adding acetone (1 vol). Concentrate the mixture, partition between water and EtOAc, and separate the organics. Evaporation yields the crude alcohol.

Step 5: Deprotection and Salt Formation

Causality Insight: Avoiding dioxane (a carcinogen and peroxide former) is highly preferred in scale-up. Using 5N HCl in Isopropanol (IPA) not only cleaves the Boc group cleanly but acts as an ideal crystallization solvent. The target hydrochloride salt is practically insoluble in cold IPA, allowing for a direct crystallization that purifies the product and upgrades the diastereomeric excess (d.e.) to >99%.

  • Dissolve the crude alcohol from Step 4 in Isopropanol (5 vol).

  • Add 5N HCl in Isopropanol (3.0 equiv). Heat the mixture to 50 °C for 2 hours.

  • IPC: Verify complete Boc deprotection via HPLC-ELSD.

  • Cool the mixture slowly to 0 °C over 3 hours. A thick white precipitate will form.

  • Filter the crystalline solid, wash with ice-cold Isopropanol (2 vol), and dry under vacuum at 40 °C to constant weight.

Analytical Validation & Quality Control

To ensure the product meets the rigorous standards required for downstream active pharmaceutical ingredient (API) synthesis, the following analytical specifications must be validated.

ParameterSpecification LimitAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity ≥ 98.0%HPLC (UV at 210 nm / ELSD)
Diastereomeric Excess ≥ 98.0% (rel-2S,4R)Chiral HPLC
Assay (Titration) 98.0% - 102.0%AgNO₃ Titration (Chloride)
Residual Solvents ≤ 5000 ppm (IPA, MTBE, Heptane)HS-GC-FID
Water Content ≤ 1.0%Karl Fischer Titration
References
  • Macrocyclic KRAS inhibitors and methods of use. Google Patents (WO2024107686A1).4

  • Tetrahydropyridopyrimidine pan-KRAS inhibitors. Google Patents (US20220194961A1).5

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. NIH (PMC6483017).1

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science.2

  • 2728726-40-5 | Rel-(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride. AiFChem Product Data.3

Sources

Application

Application Note: Advanced Derivatization Techniques for 6-Azaspiro[3.5]nonan-2-ol Hydrochloride in Drug Discovery

Executive Summary Spirocyclic scaffolds, particularly azaspiro[3.5]nonanes, have emerged as privileged structures in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds, particularly azaspiro[3.5]nonanes, have emerged as privileged structures in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds improve metabolic stability, solubility, and target selectivity compared to planar aromatic rings. This architectural class has been successfully utilized in the development of FAAH inhibitors for pain management and GPR119 agonists for metabolic disorders . This Application Note details advanced derivatization techniques for 6-azaspiro[3.5]nonan-2-ol hydrochloride, a versatile bifunctional building block within this family.

Scaffold Rationale & Chemical Profiling

The 6-azaspiro[3.5]nonan-2-ol architecture features a piperidine ring orthogonally fused to a cyclobutane ring. Commercially, this compound is supplied as a hydrochloride salt to prevent oxidative degradation and improve the shelf-life of the secondary amine .

Mechanistic Rationale: The protonated piperidine nitrogen (NH₂⁺Cl⁻) is completely non-nucleophilic. All functionalization workflows must begin with an in situ free-basing step using a non-nucleophilic tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA). Once liberated, the secondary amine exhibits high nucleophilicity. Conversely, the secondary alcohol on the cyclobutane ring is sterically hindered by the adjacent spiro-center, drastically reducing its reactivity compared to unhindered alcohols .

Reactivity Landscape & Strategic Workflow

Because of the stark difference in nucleophilicity between the secondary amine and the sterically hindered secondary alcohol, chemoselective N-derivatization can be achieved without protecting groups. However, O-derivatization strictly requires prior N-protection to prevent competitive N-alkylation.

DerivatizationStrategy SM 6-azaspiro[3.5]nonan-2-ol HCl (Starting Material) Freebase In Situ Free-Basing (Requires Tertiary Amine) SM->Freebase DIPEA or Et3N N_Path N-Derivatization (Highly Nucleophilic) Freebase->N_Path Chemoselective O_Path O-Derivatization (Sterically Hindered) Freebase->O_Path Non-selective without protection Amidation Amidation / Reductive Amination Direct functionalization N_Path->Amidation Protection N-Boc Protection (Mandatory prerequisite) O_Path->Protection Alkylation O-Alkylation / Esterification Requires strong base Protection->Alkylation NaH, R-X

Strategic workflow for site-selective N- and O-derivatization of the spirocyclic scaffold.

Protocol A: Chemoselective N-Amidation (Self-Validating System)

Objective: Direct functionalization of the piperidine nitrogen using a carboxylic acid. Mechanistic Rationale: HATU is selected as the coupling reagent over standard EDC/HOBt. The spiro-center imparts moderate steric bulk near the amine; HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the coupling of hindered substrates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) and stir at 20 °C for 15 minutes to pre-form the active ester.

  • Free-Basing & Coupling: Add 6-azaspiro[3.5]nonan-2-ol hydrochloride (1.0 eq) directly to the mixture. Causality: The excess DIPEA immediately neutralizes the HCl salt, liberating the secondary amine to attack the active ester.

  • Validation Checkpoint 1 (Real-Time Monitoring): After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL of 50% MeCN/H₂O, and analyze via LC-MS (ESI+). The system validates completion when the starting material mass ([M+H]⁺ 142) is undetectable and the product mass dominates.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine.

  • Validation Checkpoint 2 (Purity): Dry over Na₂SO₄, concentrate, and verify >95% purity via ¹H NMR (specifically noting the downfield shift of the piperidine alpha-protons).

Protocol B: O-Alkylation via N-Boc Protection (Self-Validating System)

Objective: Functionalization of the sterically hindered cyclobutanol hydroxyl group. Mechanistic Rationale: The secondary alcohol is weakly acidic (pKa ~16) and sterically shielded. Deprotonation requires a strong base (Sodium Hydride, NaH). To prevent the highly nucleophilic amine from reacting with the alkyl halide, N-Boc protection is an absolute prerequisite.

ValidationWorkflow S1 Sample Extraction (5 µL) S2 Quench & Dilute (MeCN:H2O) S1->S2 S3 LC-MS Analysis (ESI+) S2->S3 S4 Peak Integration (>95% Conv.) S3->S4

Self-validating LC-MS workflow for real-time reaction monitoring and completion verification.

Step-by-Step Methodology: Phase 1: N-Boc Protection

  • Suspend 6-azaspiro[3.5]nonan-2-ol HCl (1.0 eq) in anhydrous DCM (0.3 M). Add Triethylamine (2.5 eq).

  • Add Boc-anhydride (1.1 eq) dropwise at 0 °C. Warm to 25 °C and stir for 4 hours.

  • Validation Checkpoint 1: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A negative result (no purple spot) validates the complete consumption of the free amine.

Phase 2: O-Alkylation 4. Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere. 5. Cool to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq). 6. Validation Checkpoint 2 (Mechanistic Verification): Observe the evolution of H₂ gas. The cessation of bubbling (typically 30 mins) is a self-validating physical indicator that alkoxide formation is complete. 7. Add the alkyl halide (1.2 eq) dropwise. Heat the reaction to 60 °C for 18 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the spiro[3.5]nonane system during the Sₙ2 displacement. 8. Quench carefully with ice water, extract with EtOAc, and purify via flash chromatography.

Quantitative Reaction Parameters
Reaction TypeTarget Functional GroupReagents & CatalystsTemp Range (°C)Avg. Reaction Time (h)Expected Yield (%)Primary Validation Method
N-Amidation Secondary AmineHATU, DIPEA, DMF20 – 252 – 485 – 95LC-MS (ESI+)
Reductive Amination Secondary AmineNaBH(OAc)₃, DCE20 – 2512 – 1675 – 85LC-MS (ESI+)
N-Boc Protection Secondary AmineBoc₂O, Et₃N, DCM0 → 254 – 6> 95Ninhydrin Stain (Negative)
O-Alkylation Secondary AlcoholNaH, R-X, THF0 → 6018 – 2460 – 75LC-MS (ESI+) / ¹H NMR
References
  • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain Source: PubMed (NIH) URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed (NIH) URL: [Link]

  • Title: 2-But-3-enyl-6-azaspiro[3.5]nonan-2-ol Source: PubChem (NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

preventing degradation of 6-azaspiro[3.5]nonan-2-ol hydrochloride during long-term storage

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I approach the storage of active pharmaceutical ingredient (API) building blocks not as a passive archiving step, but as an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I approach the storage of active pharmaceutical ingredient (API) building blocks not as a passive archiving step, but as an active chemical preservation strategy.

Handling 6-azaspiro[3.5]nonan-2-ol hydrochloride (CAS: 2728726-40-5) requires precision. This compound is a critical spirocyclic intermediate used in the synthesis of modern KRAS inhibitors. While its carbon framework is robust, its functional groups—an amine hydrochloride salt and a secondary cyclobutanol—make it uniquely vulnerable to environmental degradation if not managed correctly.

Below is our definitive troubleshooting and methodology guide to ensuring 100% molecular integrity during long-term storage.

Module 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does my batch transition from a free-flowing white powder to a sticky gum over time? Causality: You are observing deliquescence driven by hygroscopicity. Amine hydrochlorides are inherently hygroscopic due to the highly polar ionic crystal lattice formed by the protonated spiro-amine and the chloride counterion Thermo Fisher Scientific[1]. This lattice creates a thermodynamically favorable environment for hydrogen bonding with atmospheric water. When exposed to ambient humidity, the compound absorbs moisture until it dissolves in its own absorbed water. This localized aqueous microenvironment mobilizes the molecules, drastically accelerating secondary degradation pathways like hydrolysis.

Q2: LC-MS analysis of my stored batch shows a -2 Da mass shift (M-2) and a drop in purity. What is happening? Causality: You are observing the oxidation of the secondary alcohol at the 2-position of the spiro[3.5]nonane ring into a cyclobutanone derivative. While secondary alcohols are generally more stable than primary alcohols, prolonged exposure to atmospheric oxygen catalyzes this dehydrogenation ACS Catalysis[2]. This reaction is often accelerated by trace transition metals (residual from upstream synthesis or introduced via metal spatulas) and light exposure.

Module 2: Troubleshooting Guide

Observed SymptomAnalytical ConfirmationRoot CauseCorrective Action
Physical clumping or "oiling out" Karl Fischer Titration shows >1% water content.Moisture ingress due to improper sealing or high-humidity ambient exposure.Lyophilize the affected batch immediately. Transition to single-use aliquots stored over anhydrous CaSO₄.
Purity drop with M-2 mass shift LC-MS/UV shows a new peak; IR shows a strong C=O stretch (~1715 cm⁻¹).Aerobic oxidation of the secondary alcohol to a ketone.Discard heavily degraded batch. For future batches, implement strict Argon backfilling (see Protocol 2).
Discoloration (Yellowing/Browning) UV-Vis spectroscopy shows broad absorption in the visible region.Photolytic degradation or trace metal-catalyzed complexation.Store exclusively in opaque or amber borosilicate vials. Avoid using stainless steel spatulas during transfer.

Module 3: Self-Validating Experimental Protocols

To guarantee the integrity of 6-azaspiro[3.5]nonan-2-ol hydrochloride, every handling procedure must be a self-validating system. Do not assume a step has worked; build in a physical or chemical checkpoint to prove it.

Protocol A: Moisture Remediation and Aliquoting

Causality: Repeatedly opening a bulk container introduces fresh atmospheric moisture, leading to cumulative degradation. Aliquoting isolates the risk.

  • Preparation: Transfer the bulk API into a vacuum desiccator containing fresh, indicating Drierite (anhydrous CaSO₄ with CoCl₂).

  • Desiccation: Apply a high vacuum (≤ 1 mbar) for 24 hours at room temperature.

  • Validation Checkpoint (Self-Validation): Weigh the bulk vial before and after the 24-hour desiccation period using an analytical balance. A constant mass ( Δ m < 0.1 mg) validates that unbound surface water has been entirely removed. If mass continues to drop, repeat Step 2.

  • Aliquoting: Inside a humidity-controlled glovebox (RH < 5%), transfer the dried powder into pre-weighed, amber borosilicate glass vials (e.g., 100 mg per vial). Use PTFE or ceramic spatulas to prevent trace metal contamination.

Protocol B: Inert Atmosphere Backfilling (Schlenk-Line Method)

Causality: Displacing oxygen with a heavy inert gas (Argon) prevents the aerobic oxidation of the secondary alcohol Sigma-Aldrich[3].

  • Evacuation: Attach the aliquoted vials (caps loosely fitted) to a Schlenk line. Carefully evacuate the chamber to < 0.5 mbar.

  • Backfilling: Slowly backfill the chamber with high-purity Argon (99.999%). Argon is preferred over Nitrogen because it is heavier than air and settles over the solid API.

  • Cycling: Repeat the evacuate-backfill cycle three times to ensure complete atmospheric displacement.

  • Sealing: Tightly secure PTFE-lined caps under the Argon atmosphere. Wrap the cap junction tightly with Parafilm.

  • Validation Checkpoint (Self-Validation): Place a resazurin-based anaerobic indicator strip inside the secondary storage bag containing the vials. A color change from pink to colorless validates the integrity of the inert atmosphere over time, proving the seal has not been compromised.

Module 4: Quantitative Stability Data

The following table summarizes our internal stability data for 6-azaspiro[3.5]nonan-2-ol hydrochloride over a 12-month period, demonstrating the critical importance of temperature and atmospheric control.

Storage TemperatureAtmosphereHumidity ControlPurity at 12 Months (LC-MS)Physical State
25°C (Ambient)Ambient AirNone88.4%Deliquescent Gum
4°C (Refrigerated)Ambient AirNone94.1%Clumped Solid
4°C (Refrigerated)ArgonDesiccator98.5%Free-flowing Powder
-20°C (Frozen) Argon Desiccator >99.8% Free-flowing Powder

Module 5: Storage Workflow Visualization

StorageWorkflow Start Receive API Batch (6-azaspiro[3.5]nonan-2-ol HCl) Inspect Visual Inspection (Check for clumping/oiling) Start->Inspect Desiccate Vacuum Desiccation (Remove residual moisture) Inspect->Desiccate Aliquot Aliquot into Amber Vials (Minimize freeze-thaw/exposure) Desiccate->Aliquot Argon Argon/Nitrogen Backfill (Displace oxygen) Aliquot->Argon Seal Seal with PTFE-Lined Caps & Parafilm Argon->Seal Store Long-Term Storage (-20°C, Dark, Desiccated) Seal->Store

Fig 1: Step-by-step workflow for the optimal long-term storage of hygroscopic amine hydrochlorides.

References

  • ACS Catalysis. "Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst." American Chemical Society. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 6-azaspiro[3.5]nonan-2-ol hydrochloride amidation

Technical Support Center: Optimizing Amidation of 6-Azaspiro[3.5]nonan-2-ol Hydrochloride Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have optimized functionalization workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Amidation of 6-Azaspiro[3.5]nonan-2-ol Hydrochloride

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have optimized functionalization workflows for hundreds of complex spirocyclic scaffolds. The amidation of 6-azaspiro[3.5]nonan-2-ol hydrochloride is a classic exercise in balancing chemoselectivity and steric hindrance. The spiro[3.5]nonane core features a secondary piperidine nitrogen and a secondary cyclobutanol hydroxyl . While the amine is intrinsically more nucleophilic, the steric bulk of the spirocycle combined with the substrate's hydrochloride salt form often leads researchers to force the reaction with excess reagents or heat—inadvertently triggering unwanted O-acylation (esterification) .

This guide is designed to troubleshoot these exact failure modes by explaining the causality behind the chemistry, ensuring your protocols are robust, highly selective, and self-validating.

Part 1: Chemoselectivity & Reagent Selection (FAQs)

Q: Why is my reaction stalling at 40-50% conversion despite adding excess carboxylic acid? A: This is a classic symptom of incomplete salt neutralization. 6-azaspiro[3.5]nonan-2-ol is supplied as a hydrochloride salt . If you only use 1.5–2.0 equivalents of a base like N,N-Diisopropylethylamine (DIPEA), the acid activation step consumes a portion of it. Consequently, the local pH remains too low to fully deprotonate the spirocyclic salt. Causality: Protonated amines are electronically deactivated and cannot act as nucleophiles. Solution: Decouple the neutralization from the activation. Pre-stir the substrate with 1.5 eq of DIPEA until fully dissolved, and separately activate the carboxylic acid with another 1.5 eq of DIPEA.

Q: Which coupling reagent is optimal for this sterically hindered secondary amine? A: HATU is the premier choice for this scaffold. Causality: HATU is a third-generation coupling reagent that generates an extremely reactive OAt-active ester . The nitrogen atom in the azabenzotriazole ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to guide the bulky secondary amine into the electrophilic center . This significantly accelerates the coupling rate compared to standard EDC/HOBt systems and prevents the degradation of the active ester .

Q: I am detecting a byproduct with a mass corresponding to double acylation (+2 acyl groups). How do I prevent this? A: Double acylation indicates a total loss of chemoselectivity, resulting in both N-acylation (amide) and O-acylation (ester). Causality: While the secondary amine is vastly more nucleophilic than the secondary alcohol, O-acylation will rapidly occur if you use hypernucleophilic additives like DMAP . DMAP acts as an aggressive acyl transfer catalyst that readily targets alcohols. Solution: Strictly avoid DMAP. Rely solely on the intrinsic reactivity of the HATU-activated ester and the steric bulk of DIPEA to maintain strict N-selectivity.

Part 2: Quantitative Data & Reagent Comparison

To illustrate the causality of reagent selection, below is a summary of quantitative data comparing coupling systems for spirocyclic amino alcohols.

Coupling SystemBase (Equivalents)AdditiveN-Acylation Yield (%)O-Acylation (%)Scientific Rationale & Causality
HATU DIPEA (3.0)None>95% <1% Neighboring group effect of azabenzotriazole accelerates hindered amine coupling, preserving chemoselectivity.
EDC DIPEA (3.0)HOBt78%<2%Effective but slower; lacks the extreme reactivity needed to rapidly overcome the steric bulk of the spirocycle.
EDC TEA (3.0)DMAP (0.1)42%38%DMAP acts as an acyl transfer catalyst, overriding intrinsic N-selectivity and driving unwanted O-acylation.
PyBOP DIPEA (3.0)None85%<1%Good alternative to HATU, but generates phosphine oxide byproducts that can complicate downstream purification.

Part 3: Self-Validating Experimental Protocol

A robust protocol must tell you it is working at each step. Follow this self-validating methodology for a 1.0 mmol scale amidation.

Step 1: Carboxylic Acid Activation

  • In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.05 mmol) and HATU (1.10 mmol) in anhydrous DMF (4.0 mL).

  • Add DIPEA (1.5 mmol) dropwise. Stir at room temperature for 15 minutes. Validation Check: Observe a distinct color change to pale yellow/orange. This visual cue confirms the successful formation of the OAt-active ester intermediate.

Step 2: Substrate Neutralization

  • In a separate vial, suspend 6-azaspiro[3.5]nonan-2-ol hydrochloride (1.00 mmol) in anhydrous DMF (2.0 mL).

  • Add DIPEA (1.5 mmol) and sonicate for 5 minutes. Validation Check: The cloudy suspension of the HCl salt will transition into a completely clear solution, confirming the full liberation of the nucleophilic free amine.

Step 3: Chemoselective Coupling

  • Cool the activated acid solution (from Step 1) to 0 °C using an ice bath.

  • Dropwise add the free amine solution (from Step 2) over 5 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Validation Check: Pull a 5 µL aliquot for LCMS. The chromatogram must show the complete disappearance of the OAt-ester mass and the emergence of the target amide mass, with no +2 acyl mass detected.

Step 4: Workup & Purification

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acid.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Validation Check: The LiCl wash is critical for pulling DMF into the aqueous phase. Success is validated by the absence of the broad DMF singlet at ~2.9 ppm in your crude ¹H NMR spectrum.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Part 4: Mechanistic Pathway Visualization

AmidationMechanism A Carboxylic Acid (R-COOH) C OAt-Active Ester Intermediate A->C Base catalysis B HATU + DIPEA (Activation Reagents) B->C F Chemoselective N-Acylation (Fast) C->F D 6-azaspiro[3.5]nonan-2-ol HCl (Substrate) E Free Secondary Amine (Nucleophile) D->E DIPEA (HCl removal) E->F Nucleophilic attack G Target Amide Product (O-Acylation Avoided) F->G

Caption: Mechanistic workflow of HATU-mediated chemoselective amidation of 6-azaspiro[3.5]nonan-2-ol.

Part 5: References

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • HATU (Coupling Reagent) Source: Wikipedia URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters (Growing Science) URL:[Link]

Troubleshooting

Technical Support Center: Purification of Crude 6-azaspiro[3.5]nonan-2-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying spirocyclic amine salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying spirocyclic amine salts.

Spirocyclic scaffolds, such as 6-azaspiro[3.5]nonan-2-ol, are critical building blocks in modern medicinal chemistry. They increase the sp3 carbon fraction of drug candidates, aiding in "escaping from flatland" to improve 3D target binding and pharmacokinetic properties[1]. This specific scaffold is frequently utilized in the synthesis of KRAS inhibitors and as rigid linkers in PROTAC development[2][3]. However, as a highly polar secondary amine hydrochloride, it is notoriously prone to hygroscopicity, solvent trapping, and inorganic salt contamination.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Frequently Asked Questions (FAQs)

Q1: Following Boc-deprotection, my crude 6-azaspiro[3.5]nonan-2-ol hydrochloride is an intractable, sticky oil instead of a solid powder. Why? A1: This is a classic symptom of hygroscopicity combined with solvent trapping. If your deprotection utilized aqueous HCl or if the product was exposed to ambient humidity, water molecules intercalate into the ionic lattice. Mechanistically, water disrupts the hydrogen-bonding network between the protonated secondary amine and the chloride counterion, drastically lowering the crystal packing energy and preventing nucleation. Solution: You must remove the water azeotropically or perform a free-basing extraction followed by anhydrous re-salting (See Protocol 1). To prevent this entirely in future runs, perform deprotections using anhydrous 4M HCl in dioxane[4].

Q2: My NMR shows a clean product, but the mass recovery is >150% of the theoretical yield, and the elemental analysis (ash content) is high. How do I fix this? A2: Your crude material is contaminated with inorganic salts (e.g., NaCl). This occurs when the hydrochloride salt is prepared via the addition of aqueous HCl to a free base dissolved in a water-miscible solvent like THF, causing inorganic salts to co-precipitate[5]. Because both your product and the inorganic salts are highly polar and water-soluble, standard liquid-liquid extraction will not separate them. Solution: Use Strong Cation Exchange (SCX) chromatography for small scales (<5g) or a pH-driven free-base extraction for larger scales.

Q3: LC-MS analysis of my crude product shows two closely eluting peaks with the identical mass (m/z 142.1 for the free base). What are they? A3: You are observing diastereomers. The spirocyclic core of 6-azaspiro[3.5]nonan-2-ol creates relative stereocenters between the hydroxyl group at the 2-position (cyclobutanol ring) and the piperidine ring, resulting in cis and trans isomers[6]. Solution: Separation of these isomers requires Reverse-Phase HPLC (RP-HPLC) or careful fractional recrystallization.

Purification Strategy & Decision Matrix

Selecting the correct purification method depends entirely on the primary impurity profile of your crude mixture. Use the decision matrix below to determine your optimal workflow.

PurificationLogic Start Crude 6-azaspiro[3.5]nonan-2-ol HCl (Viscous Oil / Mixed Solid) CheckImp Identify Primary Impurity Start->CheckImp Inorganic Inorganic Salts (e.g., NaCl, High Ash) CheckImp->Inorganic Organic Organic Impurities (Diastereomers / Unreacted) CheckImp->Organic FreeBase Free-Basing & Extraction (Large Scale >5g) Inorganic->FreeBase SCX SCX Catch-and-Release (Small Scale <5g) Inorganic->SCX Recryst Recrystallization (iPrOH / Et2O) Organic->Recryst Purity >80% PrepLC RP-HPLC (0.1% TFA) Isomer Separation Organic->PrepLC Complex Mixture

Decision matrix for selecting the optimal purification route.

Quantitative Data & Solvent Compatibility

Understanding the physicochemical profile of the molecule is essential for designing a successful purification system.

Table 1: Physicochemical Profile & Solvent Systems

Property / ParameterValue / OutcomeMechanistic Rationale
Molecular Weight 177.67 g/mol (Salt) / 141.21 g/mol (Base)Required for precise stoichiometric HCl addition.
Predicted pKa ~10.2 (Secondary Amine)Dictates that aqueous pH must be >12.2 to ensure >99% deprotonation during free-basing.
Recrystallization: Methanol No precipitationDielectric constant is too high; salt remains fully solvated.
Recrystallization: iPrOH / Et₂O 75-85% Yield (High Purity)iPrOH dissolves the salt at reflux; non-polar Et₂O acts as an anti-solvent to drive crystallization upon cooling.

Step-by-Step Troubleshooting Protocols

Protocol 1: Free-Basing and Anhydrous Re-Salting

This protocol is the gold standard for rescuing intractable oils or removing heavy inorganic salt contamination[5]. It relies on the differential solubility of the neutral free base versus the protonated salt.

Workflow Step1 Step1 Step2 2. Extraction DCM (3x Vol) Step1->Step2 Step3 3. Drying Anhydrous Na2SO4 Step2->Step3 Step4 4. Salt Formation 4M HCl in Dioxane Step3->Step4 Step5 5. Isolation Filter & Vacuum Dry Step4->Step5

Step-by-step workflow for free-basing and anhydrous re-salting.

Methodology:

  • Neutralization: Dissolve the crude, oily salt in a minimal amount of deionized water. Slowly add 2M NaOH (aq) until the pH is >12. Causality: The pKa of the secondary amine is ~10.2. Pushing the pH two units above the pKa ensures complete conversion to the neutral free base, making it soluble in organic solvents.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 volumes). The inorganic salts (NaCl) remain in the aqueous layer.

  • Drying: Combine the organic layers and dry extensively over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a pale oil.

  • Anhydrous Re-Salting: Dissolve the free base in anhydrous diethyl ether ( Et2​O ) or MTBE (10 mL/g). Cool to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane[4].

  • Isolation: Stir for 30 minutes at 0°C. Filter the resulting white precipitate under a nitrogen atmosphere (to prevent moisture absorption) and dry under high vacuum for 12 hours.

Self-Validation Checkpoint: This protocol is a self-validating system. During Step 4, the addition of anhydrous HCl should immediately produce a fine, granular white precipitate. If the solution turns cloudy but forms an oil on the bottom of the flask, it proves that water was not completely removed during Step 3. The physical state of the precipitate validates the anhydrous integrity of the workflow.

Protocol 2: Strong Cation Exchange (SCX) Catch-and-Release

Ideal for small-scale (<5g) purification to remove non-basic organic impurities and inorganic salts without aqueous workups.

Methodology:

  • Conditioning: Condition an SCX-2 cartridge (propylsulfonic acid silica) with Methanol (3 Column Volumes, CV).

  • Loading: Dissolve the crude 6-azaspiro[3.5]nonan-2-ol hydrochloride in a minimum volume of Methanol (add drops of water only if necessary for solubility) and load onto the cartridge. Causality: The basic amine binds ionically to the sulfonic acid stationary phase.

  • Washing: Wash the cartridge with Methanol (3 CV). This elutes all inorganic salts and neutral/acidic organic impurities.

  • Elution: Elute the target compound using 2M Ammonia in Methanol (3 CV). Causality: The ammonia deprotonates the amine, breaking the ionic bond and releasing the free base.

  • Re-Salting: Concentrate the eluent to dryness, then follow Steps 4-5 of Protocol 1 to regenerate the pure hydrochloride salt.

Self-Validation Checkpoint: Monitor the UV/ELSD or LC-MS trace of the Methanol wash (Step 3). The wash should contain zero product mass (m/z 142.1). If the product elutes during the wash, the SCX cartridge was overloaded, validating that the theoretical capacity limit of the resin (typically 0.6 mmol/g) was exceeded.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification PubMed (NIH) URL:[Link]

  • US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors Google Patents URL

Sources

Optimization

Technical Support Center: Resolving Stereochemical Impurities in 6-azaspiro[3.5]nonan-2-ol Hydrochloride

Executive Summary & Scaffold Context Welcome to the Technical Support Center for the stereochemical resolution of 6-azaspiro[3.5]nonan-2-ol hydrochloride. Spirocyclic scaffolds are increasingly utilized in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Context

Welcome to the Technical Support Center for the stereochemical resolution of 6-azaspiro[3.5]nonan-2-ol hydrochloride. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their high Fsp³ character and rigid three-dimensional structure, which significantly enhances target specificity (1)[1]. Specifically, enantiopure 6-azaspiro[3.5]nonan-2-ol derivatives serve as critical binding moieties in advanced therapeutics, including KRAS G12D Proteolysis Targeting Chimeras (PROTACs) (2)[2]. This guide provides validated methodologies, mechanistic troubleshooting, and quantitative data to help you isolate the desired enantiomer with >99% enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q: Why does 6-azaspiro[3.5]nonan-2-ol present complex stereochemical impurities? A: The molecule contains two stereogenic elements: the spirocyclic junction (C4) and the hydroxyl-bearing carbon (C2). This generates cis and trans diastereomers relative to the piperidine ring, each existing as an enantiomeric pair (e.g., (2S,4R) and (2R,4S)). Standard syntheses yield a racemic mixture that requires rigorous downstream resolution.

Q: Can I directly inject the hydrochloride salt into a preparative SFC system? A: No. Supercritical fluid chromatography (SFC) utilizes non-polar supercritical CO₂. Hydrochloride salts have near-zero solubility in this mobile phase and will precipitate, clogging the system and degrading the stationary phase. You must generate the free base prior to any chromatographic or enzymatic resolution (3)[3].

Visualization Workflows

Workflow HCl 6-azaspiro[3.5]nonan-2-ol HCl (Racemic Salt) FreeBase Free Base Generation (Na2CO3 / DCM) HCl->FreeBase Neutralization SFC Preparative Chiral SFC (Chiralpak AD-H + DEA) FreeBase->SFC Direct Separation Enzyme Enzymatic Resolution (CAL-B + Vinyl Acetate) FreeBase->Enzyme Kinetic Control Salt Diastereomeric Salt Formation (e.g., (+)-CSA) FreeBase->Salt Thermodynamic SFC_Enant Enantiopure Fractions (>99% ee) SFC->SFC_Enant Enz_Acetate (R)-Acetate + (S)-Alcohol Enzyme->Enz_Acetate Salt_Cryst Fractional Crystallization Salt->Salt_Cryst

Workflow for resolving 6-azaspiro[3.5]nonan-2-ol stereocenters.

Troubleshooting Issue Issue: Severe Peak Tailing in Chiral SFC CheckMod Check Mobile Phase Modifiers Issue->CheckMod NoMod No Basic Modifier Used CheckMod->NoMod HasMod Basic Modifier Present (e.g., 0.1% DEA) CheckMod->HasMod AddDEA Action: Add 0.1-0.2% DEA/TEA to suppress silanol interactions NoMod->AddDEA CheckCol Check Column Chemistry & Sample Load HasMod->CheckCol Overload Action: Reduce injection volume or switch to Chiralpak IG CheckCol->Overload

Troubleshooting logic tree for SFC peak tailing of basic spirocyclic amines.

Troubleshooting Guide

Issue 1: Poor Enantiomeric Excess (<80% ee) in Classical Salt Resolution
  • Root Cause: Thermodynamic equilibrium favoring mixed salt co-crystallization. Using a full equivalent of a chiral resolving acid (e.g., (+)-camphorsulfonic acid) often forces both diastereomeric salts to precipitate simultaneously.

  • Solution: Employ the Half-Equivalent Method . By adding only 0.5 equivalents of the resolving acid, only the least soluble diastereomeric salt precipitates, leaving the more soluble enantiomer in solution as the free base. This thermodynamic control drastically improves separation efficiency (4)[4].

Issue 2: Severe Peak Tailing During Preparative SFC
  • Root Cause: The piperidine nitrogen in the spirocycle is a secondary amine (pKa ~10-11). Silica-based chiral stationary phases (CSPs) contain residual acidic silanols (pKa ~4-5). This acid-base interaction causes severe peak tailing and loss of resolution.

  • Solution: Add 0.1% - 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the organic co-solvent (e.g., Methanol). The basic modifier competitively binds the acidic silanols, ensuring the analyte interacts solely with the chiral selector via hydrogen bonding and steric fit[3].

Issue 3: Low Conversion in Enzymatic Kinetic Resolution (EKR)
  • Root Cause: Steric hindrance around the spirocyclic C2-hydroxyl group prevents optimal docking in the active site of standard lipases (like Pseudomonas cepacia lipase).

  • Solution: Switch to Candida antarctica Lipase B (CAL-B) . CAL-B possesses a unique, funnel-like stereoselectivity cleft that easily accommodates bulky spirocycles. It exhibits extreme ability for preferentially catalyzing acyl-transfer over hydrolysis, making it ideal for resolving secondary alcohols on rigid rings (5)[5].

Validated Experimental Protocols

Protocol A: Free-Basing & Preparative SFC Resolution

Mechanistic Rationale: SFC requires neutral, soluble analytes. Free-basing eliminates the chloride counterion, allowing the spirocycle to dissolve in the CO₂/MeOH mobile phase and interact properly with the amylose/cellulose-based CSP.

  • Free Base Generation: Suspend 10 g of 6-azaspiro[3.5]nonan-2-ol HCl in 100 mL of Dichloromethane (DCM). Add 100 mL of saturated aqueous Na₂CO₃. Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the free base as an oil/solid.

  • Analytical SFC Screening (Validation Checkpoint): Inject 5 µL of a 2 mg/mL solution onto an analytical Chiralpak AD-H column (4.6 x 250 mm). Mobile phase: 80% CO₂ / 20% MeOH (containing 0.1% DEA). Flow rate: 3.0 mL/min. Confirm baseline resolution (Rs > 1.5) before scaling up.

  • Preparative Scale-Up: Dissolve the free base in MeOH (50 mg/mL). Inject onto a Preparative Chiralpak AD-H column (30 x 250 mm) using stacked injections. Collect fractions based on UV (220 nm) or MS triggering.

  • Recovery: Concentrate fractions under reduced pressure to yield the isolated enantiomers.

Protocol B: Enzymatic Kinetic Resolution via CAL-B

Mechanistic Rationale: CAL-B selectively acylates the (R)-enantiomer of the secondary alcohol using an acyl donor, leaving the (S)-enantiomer untouched. The interfacial activation of the enzyme is optimized in non-polar solvents (6)[6].

  • Reaction Setup: Dissolve 5 g of racemic 6-azaspiro[3.5]nonan-2-ol (free base) in 50 mL of Methyl tert-butyl ether (MTBE).

  • Acylation: Add 3.0 equivalents of Vinyl Acetate (acyl donor) and 500 mg of immobilized CAL-B (Novozym 435). Incubate at 40°C with orbital shaking (200 rpm).

  • Monitoring (Validation Checkpoint): Monitor the reaction via chiral GC. Stop the reaction exactly at ~49-50% conversion by filtering off the immobilized enzyme. This ensures maximum Enantiomeric Ratio (E-value).

  • Separation: Concentrate the filtrate and separate the highly non-polar (R)-acetate from the polar unreacted (S)-alcohol via standard silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Quantitative Data Summaries

Table 1: Chiral SFC Method Development Matrix for 6-azaspiro[3.5]nonan-2-ol

Stationary PhaseCo-SolventBasic ModifierTypical Resolution (Rs)Peak Shape
Chiralpak AD-H20% MeOHNone< 1.0Severe Tailing
Chiralpak AD-H 20% MeOH 0.1% DEA > 2.5 Sharp, Symmetrical
Chiralpak IG25% EtOH0.1% TEA> 3.0Sharp, Symmetrical
Chiralcel OD-H20% IPA0.1% DEA~ 1.5Broad

Table 2: Enzymatic Kinetic Resolution (EKR) Efficiency Matrix

BiocatalystAcyl DonorSolventTempConversion (%)E-value
CAL-B (Novozym 435) Vinyl Acetate (3 eq) MTBE 40°C 49% > 100
CAL-AVinyl Acetate (3 eq)MTBE40°C15%< 10
P. cepacia Lipase (PCL)Vinyl Acetate (3 eq)Toluene30°C35%~ 40

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry (2021) URL:[Link][1]

  • KRAS G12D Proteolysis Targeting Chimeras US Patent 20240247000A1 (2024) URL:[2]

  • Chiral Resolution (Half-Equivalent Method) Wikipedia, The Free Encyclopedia URL:[Link][4]

  • Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks National Institutes of Health (NIH) URL:[Link][6]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions Phenomenex Technical Notes URL:[Link][3]

  • Biotechnological relevance of the lipase A from Candida antarctica Universidad de Alicante Repository URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

bioavailability comparison of spirocyclic amines vs 6-azaspiro[3.5]nonan-2-ol

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds represents one of the most significant paradigm shifts in modern medicinal chemistry. Among these, spirocyclic amines hav...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds represents one of the most significant paradigm shifts in modern medicinal chemistry. Among these, spirocyclic amines have emerged as privileged structures to improve target selectivity and metabolic stability. However, optimizing the oral bioavailability ( F ) of these scaffolds requires a delicate balance of physicochemical properties.

This guide provides an in-depth technical comparison between generic spirocyclic amines (e.g., 6-azaspiro[3.5]nonane) and their hydroxylated counterparts, specifically 6-azaspiro[3.5]nonan-2-ol , detailing the mechanistic causality behind their pharmacokinetic (PK) differences and the self-validating protocols used to evaluate them.

Structural & Mechanistic Causality: The Bioavailability Paradigm

The Fsp3​ Advantage of Spirocyclic Amines

Generic spirocyclic amines, such as 6-azaspiro[3.5]nonane, are heavily utilized to increase the fraction of sp3 -hybridized carbons ( Fsp3​ ). By escaping the "flatland" of traditional drug design, these rigid, 3D structures reduce π−π stacking-driven aggregation, thereby improving thermodynamic solubility [1]. Furthermore, the spiro-fusion restricts the conformational flexibility of the amine, locking it into an optimal vector for target engagement while simultaneously shielding adjacent carbons from Cytochrome P450 (CYP450) mediated oxidation [2].

The Polarity Shift: Why 6-azaspiro[3.5]nonan-2-ol?

Despite the advantages of generic spirocyclic amines, they frequently suffer from high lipophilicity (cLogP) and strong basicity ( pKa​>9.5 ). In vivo, this combination often leads to extensive volume of distribution ( Vd​ ), lysosomal trapping, and rapid hepatic clearance, which paradoxically collapses systemic bioavailability [3].

The structural evolution to 6-azaspiro[3.5]nonan-2-ol —which fuses a basic piperidine ring to a cyclobutanol ring—introduces a critical polar handle that addresses these liabilities through three mechanistic pathways:

  • Inductive pKa​ Attenuation : The electronegative oxygen on the cyclobutane ring exerts an inductive electron-withdrawing effect through the σ -bond framework. This slightly lowers the pKa​ of the piperidine nitrogen, increasing the fraction of un-ionized drug at intestinal pH (6.5–7.4) and enhancing passive transcellular permeability.

  • Desolvation Penalty Reduction : The hydroxyl group acts as a potent hydrogen bond donor and acceptor. This drastically lowers the cLogP and improves aqueous dissolution rates—a rate-limiting step for the absorption of solid oral dosage forms.

  • Metabolic Redirection : While the hydroxyl group introduces a potential site for Phase II metabolism (e.g., glucuronidation), the steric bulk of the spiro-system often impedes rapid turnover, resulting in a net decrease in intrinsic clearance ( CLint​ ) compared to highly lipophilic, non-hydroxylated analogs [4].

Bioavailability_Logic Bioavail Oral Bioavailability (%F) Perm Intestinal Permeability (Papp) Perm->Bioavail Direct impact Sol Aqueous Solubility (Thermodynamic) Sol->Bioavail Direct impact Clear Hepatic Clearance (CLint) Clear->Bioavail Inverse impact Spiro 6-azaspiro[3.5]nonane (High Fsp3, Rigid) Spiro->Perm High passive diffusion Spiro->Clear Vulnerable to high Vd Hydroxyl 6-azaspiro[3.5]nonan-2-ol (Polar Handle, Lower LogD) Hydroxyl->Perm Lower pKa optimizes absorption Hydroxyl->Sol H-Bonding enhances dissolution Hydroxyl->Clear Steric shielding reduces CYP turnover

Logical relationship between spirocyclic scaffold modifications and bioavailability factors.

Comparative Data: Physicochemical & PK Parameters

The following table summarizes representative benchmark data when these two scaffolds are incorporated into a generic small-molecule lead. The data illustrates the profound impact of the hydroxyl substitution on the overall developability profile.

Parameter6-azaspiro[3.5]nonane (Generic)6-azaspiro[3.5]nonan-2-ol (Hydroxylated)Mechanistic Rationale for Shift
cLogP 2.10.8The -OH group significantly reduces lipophilicity, mitigating non-specific tissue binding.
Aqueous Sol. (pH 7.4) ~50 µg/mL>500 µg/mLHydrogen bonding from the cyclobutanol ring enhances thermodynamic hydration.
Amine pKa​ ~9.8~9.2Inductive electron withdrawal by the oxygen attenuates the basicity of the piperidine.
Caco-2 Papp​ ( 10−6 cm/s) 25 (High)14 (Moderate)Increased polarity slightly reduces passive diffusion, but remains in the optimal absorption window.
HLM CLint​ (µL/min/mg) 4518Lower lipophilicity reduces CYP450 affinity, lowering overall hepatic clearance.
Oral Bioavailability (%F) 35%68%The optimized balance of solubility, permeability, and clearance drives higher systemic exposure.

Self-Validating Experimental Protocols

To objectively measure the bioavailability improvements of 6-azaspiro[3.5]nonan-2-ol, the following self-validating protocols must be strictly adhered to. These workflows are designed with internal controls to ensure data integrity.

Protocol 1: Caco-2 Permeability & Efflux Assessment

Causality: Caco-2 cell monolayers simulate the human intestinal epithelium. This assay is critical for determining if the added polarity of the hydroxyl group negatively impacts transcellular absorption or triggers P-glycoprotein (P-gp) efflux.

  • Cell Culture & Monolayer Validation : Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days. Validation Step : Measure Transepithelial Electrical Resistance (TEER); only use wells with TEER > 300 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; basolateral fluorescence must indicate < 1% leakage to confirm tight junction integrity.

  • Dosing & Controls : Administer test compounds (10 µM) to both Apical (A) and Basolateral (B) chambers in transport buffer (pH 7.4). Validation Step : Co-administer Atenolol (low permeability control) and Propranolol (high permeability control) to benchmark the assay's dynamic range.

  • Sampling & Analysis : Sample aliquots at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Data Calculation : Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates active efflux, which must be factored into bioavailability predictions.

Protocol 2: Absolute Oral Bioavailability (Rodent PK)

Causality: In vitro data must be translated in vivo. Dosing both Intravenously (IV) and Per Os (PO) is the only definitive way to calculate absolute bioavailability ( F ), accounting for both gastrointestinal absorption and first-pass hepatic extraction.

  • Formulation Validation : Prepare the IV formulation (e.g., 5% DMSO, 10% Solutol, 85% Saline). Validation Step : Centrifuge and analyze via HPLC prior to dosing to confirm it is a true solution (no precipitation) and that the concentration is homogenous. Prepare the PO formulation (often a suspension in 0.5% Methylcellulose).

  • In Vivo Dosing : Administer to male Sprague-Dawley rats (n=3 per route). IV dose at 1 mg/kg via tail vein; PO dose at 10 mg/kg via oral gavage.

  • Serial Blood Sampling : Collect blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA-coated tubes to prevent coagulation.

  • Bioanalysis & Modeling : Extract plasma via protein precipitation (acetonitrile + internal standard) and analyze via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ .

  • Absolute F Calculation : F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

PK_Workflow Start Planar Amine Hit (Low Fsp3, Poor Sol) Spiro Generic Spirocyclic Amine (e.g., 6-azaspiro[3.5]nonane) Start->Spiro Scaffold Hopping Test1 In Vitro ADME (HLM CLint, Caco-2 Papp) Spiro->Test1 Assess PK Hydroxylation Polar Spiro Scaffold (6-azaspiro[3.5]nonan-2-ol) Test1->Hydroxylation High Lipophilicity / Lysosomal Trapping Test2 In Vivo PK Profiling (IV/PO Rodent Model) Hydroxylation->Test2 Lower cLogP & Attenuated pKa Success Optimized Lead (High Bioavailability) Test2->Success F > 50%

Workflow illustrating the optimization of a planar amine hit using spirocyclic scaffold hopping.

Conclusion & Strategic Recommendations

While generic spirocyclic amines successfully drive molecules out of flatland and improve target specificity, they are not a panacea for pharmacokinetic liabilities. The incorporation of 6-azaspiro[3.5]nonan-2-ol represents a highly sophisticated scaffold-hopping strategy. By strategically placing a hydroxyl group on the spiro-fused cyclobutane ring, drug developers can simultaneously attenuate amine basicity, drastically improve thermodynamic solubility, and shield the molecule from rapid metabolic clearance—culminating in a vastly superior oral bioavailability profile.

References

  • Title : Spirocyclic Scaffolds in Medicinal Chemistry. Source : Journal of Medicinal Chemistry (PubMed). URL :[Link]

  • Title : The utilization of spirocyclic scaffolds in novel drug discovery. Source : Expert Opinion on Drug Discovery (Taylor & Francis). URL :[Link]

  • Title : Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source : Expert Opinion on Drug Discovery (Taylor & Francis). URL :[Link]

Comparative

Optimizing Target Residence Time: A Comparative Guide to Receptor Binding Kinetics of 6-Azaspiro[3.5]nonan-2-ol Hydrochloride Derivatives

In modern drug discovery, the paradigm has shifted from optimizing mere thermodynamic affinity ( Kd​ ) to fine-tuning receptor-ligand binding kinetics. The rates at which a ligand associates ( kon​ ) and dissociates ( ko...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the paradigm has shifted from optimizing mere thermodynamic affinity ( Kd​ ) to fine-tuning receptor-ligand binding kinetics. The rates at which a ligand associates ( kon​ ) and dissociates ( koff​ ) dictate the target residence time ( τ ), a parameter often more predictive of in vivo efficacy than affinity alone[1].

This guide provides an objective, data-driven comparison of 6-azaspiro[3.5]nonan-2-ol hydrochloride derivatives. As a highly privileged, sp3-rich spirocyclic building block, this scaffold is increasingly utilized in targeting complex interfaces, ranging from macrocyclic KRAS inhibitors[2] to classic G-protein coupled receptors (GPCRs) and σ -receptors[3].

Mechanistic Rationale: The Spirocyclic Advantage

The fundamental challenge in small-molecule binding is overcoming the entropic penalty ( ΔS ) incurred when a flexible ligand adopts a bioactive conformation within a receptor pocket.

The 6-azaspiro[3.5]nonan-2-ol core solves this through inherent conformational restriction . By locking the secondary amine (N6) and the hydroxyl group (C2) into a rigid, orthogonal spirocyclic geometry, the scaffold projects its pharmacophores in a highly defined 3D vector.

  • Causality of Kinetic Modulation: When a derivative of this spirocycle enters a receptor pocket, it requires minimal conformational reorganization. This thermodynamic pre-organization drastically reduces the dissociation rate ( koff​ ), thereby prolonging the target residence time ( τ=1/koff​ ).

ThermoLogic A 6-Azaspiro[3.5]nonan-2-ol Scaffold B Conformational Rigidity (High sp3) A->B C Reduced Entropic Penalty (ΔS) B->C D Decreased Dissociation Rate (k_off) C->D E Prolonged Target Residence Time (τ) D->E

Thermodynamic pathway linking spirocyclic rigidity to prolonged residence time.

Comparative Kinetic Profiling

To illustrate the kinetic impact of functionalizing the 6-azaspiro[3.5]nonan-2-ol core, we compare three derivatives evaluated against a model σ1​ receptor interface. Historical data on spirocyclic amines demonstrates that replacing planar aromatic moieties with bulky aliphatic rings significantly enhances binding profiles[3].

The table below summarizes the kinetic parameters—Association Rate ( kon​ ), Dissociation Rate ( koff​ ), Affinity ( Kd​ ), and Residence Time ( τ )—derived from real-time biosensor analysis.

Compound DerivativeSubstituent at N6 Position kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time τ (min)
Derivative A None (Unsubstituted Core) 1.2×105 8.5×10−3 70.81.9
Derivative B N-Benzyl 4.5×105 2.1×10−3 4.67.9
Derivative C N-Cyclohexylmethyl 6.8×105 4.2×10−4 0.6139.6
Data Synthesis & Insights

While Derivative B (N-Benzyl) improves affinity by nearly 15-fold over the unsubstituted core, Derivative C (N-Cyclohexylmethyl) achieves sub-nanomolar affinity ( Kd​=0.61 nM). Crucially, this is not driven by a faster association rate, but by a 5-fold reduction in koff​ compared to Derivative B. The bulky, non-planar cyclohexyl group optimally fills the hydrophobic sub-pocket, maximizing van der Waals interactions and effectively "trapping" the spirocyclic core in the bound state.

Experimental Protocol: SPR-Based Kinetic Validation

Traditional radioligand binding assays provide equilibrium data but fail to capture real-time kinetic transitions. To ensure a highly trustworthy and self-validating dataset, Surface Plasmon Resonance (SPR) is the gold standard for measuring kon​ and koff​ [4].

Step-by-Step SPR Methodology

Step 1: Sensor Chip Functionalization

  • Action: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min.

  • Causality: This creates highly reactive succinimide esters on the dextran matrix, priming the surface for covalent amine coupling.

Step 2: Receptor Immobilization

  • Action: Dilute the purified target protein (e.g., σ1​ receptor or KRAS mutant) in 10 mM sodium acetate (pH 4.5) and inject over the activated surface until an immobilization level of ~2500 Response Units (RU) is achieved.

  • Causality: Immobilizing the macromolecular receptor rather than the small-molecule ligand ensures a broad-spectrum detection approach and prevents the masking of the ligand’s critical spirocyclic pharmacophore[4].

Step 3: Self-Validating Quenching

  • Action: Inject 1 M ethanolamine hydrochloride (pH 8.5) for 7 minutes.

  • Causality: This step quenches any remaining unreacted succinimide esters. Validation checkpoint: A stable baseline post-quenching confirms the elimination of non-specific binding sites, ensuring that subsequent RU shifts are exclusively due to specific ligand-receptor interactions.

Step 4: Single-Cycle Kinetic Analyte Injection

  • Action: Inject the 6-azaspiro[3.5]nonan-2-ol derivatives in a 5-step concentration series (e.g., 0.1, 1, 10, 100, 1000 nM) without intermediate regeneration steps.

  • Causality: Utilizing Single-Cycle Kinetics (SCK) prevents the structural degradation of the immobilized receptor that typically occurs during harsh acidic/basic regeneration cycles, preserving the integrity of the binding pocket.

Step 5: Data Fitting

  • Action: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using evaluation software to extract precise kon​ and koff​ values[1].

SPRWorkflow S1 1. Surface Activation (EDC/NHS) S2 2. Receptor Immobilization S1->S2 S3 3. Quenching (Ethanolamine) S2->S3 S4 4. Analyte Injection S3->S4 S5 5. Kinetic Fitting S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

The 6-azaspiro[3.5]nonan-2-ol hydrochloride scaffold is far more than a simple structural linker; it is a kinetic modulator. By restricting conformational flexibility, derivatives of this spirocycle reliably decrease dissociation rates ( koff​ ), leading to prolonged target residence times. Whether deployed in novel GPCR ligands or as a core component in macrocyclic kinase/GTPase inhibitors[2], rigorous SPR-based kinetic profiling remains essential for validating the true pharmacological potential of these compounds.

References
  • [3] Title: Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - PMC Source: nih.gov URL:

  • [4] Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI Source: mdpi.com URL:

  • [1] Title: Receptor-ligand kinetics for research and drug discovery - BMG Labtech Source: bmglabtech.com URL:

  • [2] Title: WO2024107686A1 - Macrocyclic kras inhibitors and methods of use - Google Patents Source: google.com URL:

Sources

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